molecular formula C15H15NO4S B2597983 N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-38-3

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2597983
CAS No.: 117309-38-3
M. Wt: 305.35
InChI Key: OQSZDEQZBBOCCP-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine (CAS 351494-91-2) is a sulfonamide-substituted glycine derivative with the molecular formula C₁₆H₁₇NO₄S and a molar mass of 319.38 g/mol . Its structure features a glycine backbone substituted with a 4-methylphenyl group and a phenylsulfonyl moiety. This compound is of interest in medicinal chemistry due to the versatility of sulfonamide groups in modulating biological activity, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12-7-9-13(10-8-12)16(11-15(17)18)21(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSZDEQZBBOCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine, also known as a sulfonyl glycine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets. This article delves into the biological activity of this compound, presenting data from recent studies, case evaluations, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4S. Its structure includes a glycine moiety linked to both a 4-methylphenyl group and a phenylsulfonyl group. This configuration is significant for its biological activity, particularly in the context of medicinal chemistry.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H16N2O4S
Molecular Weight336.36 g/mol
Functional GroupsSulfonyl, Amine
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. For instance, compounds similar to this glycine derivative have shown promising results against various bacterial strains.

  • Study Findings : A study evaluated several benzenesulfonamide derivatives for their antimicrobial efficacy. Compounds demonstrated minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating infections .

Anti-inflammatory Effects

Sulfonamide derivatives are known for their anti-inflammatory properties. This compound may exhibit similar effects, which could be beneficial in managing inflammatory conditions.

  • Case Study : In an experimental model of carrageenan-induced paw edema in rats, certain sulfonamide compounds showed significant reduction in inflammation levels (up to 94% inhibition) . This suggests that this compound might possess comparable anti-inflammatory efficacy.

Glycine Transporter Inhibition

The role of glycine as a co-agonist at the NMDA receptor highlights the importance of glycine transporters in modulating synaptic transmission. Inhibitors of glycine transporters can enhance glycine availability and potentially improve neurological functions.

  • Research Insight : A study on glycine transporter inhibitors indicated that compounds structurally related to this compound could enhance synaptic glycine levels, thereby potentiating NMDA receptor function . This mechanism could open avenues for developing treatments for neurological disorders.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence Level
AntimicrobialModerate (MIC values reported)
Anti-inflammatorySignificant (up to 94% inhibition in models)
Glycine Transporter InhibitionPotential (enhanced synaptic function)

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine 4-Methylphenyl, phenylsulfonyl C₁₆H₁₇NO₄S 319.38 Free carboxylic acid; moderate polarity
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester 2-Methylphenyl, methyl ester C₁₆H₁₇NO₄S 319.38 Esterified carboxylate; enhanced lipophilicity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine 3-Nitrophenyl C₁₄H₁₂N₂O₆S 336.32 Electron-withdrawing nitro group; higher acidity
N-(3,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine 3,5-Dimethylphenyl C₁₆H₁₇NO₄S 319.38 Increased steric hindrance; reduced solubility
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine 4-Chloro-3-(trifluoromethyl), methylsulfonyl C₁₀H₁₀ClF₃NO₄S 341.70 Halogenated; trifluoromethyl enhances metabolic stability

Therapeutic Potential

  • Patent Applications : Phenylsulfonyl glycine derivatives are explored for therapeutic uses, including anti-inflammatory and anticancer applications, though specific mechanisms remain under investigation .
  • Metabolic Stability : Halogenated analogs (e.g., ) exhibit enhanced resistance to cytochrome P450 metabolism, making them candidates for prolonged action .

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